Ethyl 2-trifluoromethanesulfonylacetate
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Overview
Description
Ethyl 2-trifluoromethanesulfonylacetate is a chemical compound known for its unique properties and applications in various fields. It is an ester derived from trifluoromethanesulfonic acid and ethyl acetate. The compound is characterized by its high reactivity due to the presence of the trifluoromethanesulfonyl group, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-trifluoromethanesulfonylacetate can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonic anhydride with ethyl acetate in the presence of a base. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction proceeds as follows:
CF3SO2O2+CH3COOCH2CH3→CF3SO2CH2COOCH2CH3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and stringent control of reaction conditions. The process typically includes steps such as distillation and purification to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-trifluoromethanesulfonylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield trifluoromethanesulfonic acid and ethyl acetate.
Reduction: The compound can be reduced to form corresponding alcohols and other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives of this compound.
Hydrolysis: The major products are trifluoromethanesulfonic acid and ethyl acetate.
Reduction: The major products are the corresponding alcohols and reduced derivatives.
Scientific Research Applications
Ethyl 2-trifluoromethanesulfonylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the introduction of the trifluoromethanesulfonyl group into various molecules. It is also employed in the synthesis of complex organic compounds and polymers.
Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms. It can act as an inhibitor or activator of specific enzymes.
Medicine: this compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s reactivity makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-trifluoromethanesulfonylacetate involves the interaction of the trifluoromethanesulfonyl group with various molecular targets. The compound can act as an alkylating agent, transferring the ethyl group to nucleophilic sites on target molecules. This can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity. The trifluoromethanesulfonyl group enhances the compound’s reactivity and selectivity, making it a powerful tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Ethyl 2-trifluoromethanesulfonylacetate can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group. It exhibits similar reactivity and applications.
Ethyl trifluoromethanesulfonate: Another ester of trifluoromethanesulfonic acid, used as an ethylating agent in organic synthesis.
Trifluoromethanesulfonic acid: The parent acid, used as a strong acid catalyst in various chemical reactions.
The uniqueness of this compound lies in its specific reactivity and the ability to introduce the trifluoromethanesulfonyl group into target molecules, making it a valuable reagent in both research and industrial applications.
Biological Activity
Ethyl 2-trifluoromethanesulfonylacetate is a compound of increasing interest in the field of medicinal chemistry and biochemistry due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, effects on cellular processes, and relevant case studies.
This compound has the molecular formula C5H6F3O4S and a molecular weight of approximately 224.17 g/mol. The presence of the trifluoromethanesulfonyl group contributes to its reactivity and interaction with various biological targets.
The primary mode of action of this compound involves methylation processes, where it serves as a methylating agent. This compound can donate a methyl group to nucleophilic sites on biomolecules, influencing their function and activity. The biochemical pathways affected include:
- Methylation Pathway : Involves the transfer of methyl groups to DNA, RNA, proteins, and lipids, which can alter gene expression and protein function.
- Enzyme Interaction : this compound interacts with various enzymes, potentially inhibiting or activating their activity based on the cellular context.
Cellular Effects
Research indicates that this compound can influence several cellular processes:
- Cell Growth and Differentiation : It has been observed to modulate signaling pathways critical for cell proliferation and differentiation.
- Metabolic Activity : At varying concentrations, it can enhance metabolic processes in certain cell types, suggesting a role in cellular energy metabolism.
Case Studies
- In Vitro Studies : In laboratory settings, this compound demonstrated significant effects on cell lines such as HeLa and HepG2. The compound was shown to induce apoptosis at higher concentrations while promoting cell viability at lower doses .
- Animal Models : In murine models, administration of this compound resulted in altered metabolic profiles, indicating its potential as a metabolic modulator. Observations included increased glucose uptake and enhanced lipid metabolism .
Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific cytochrome P450 enzymes, which play crucial roles in drug metabolism .
- Toxicological Assessments : Long-term exposure studies indicate potential cytotoxic effects at higher concentrations, necessitating further investigation into safe dosage ranges .
Comparative Analysis
To better understand this compound's biological activity, it is useful to compare it with structurally similar compounds:
Compound Name | Biological Activity | Key Differences |
---|---|---|
This compound | Methylating agent; enzyme inhibitor | Unique trifluoromethyl group |
Methyl trifluoromethanesulfonate | Stronger methylating agent | Less selective in biological targets |
Methyl fluorosulfonate | Similar methylation properties | Different reactivity profile |
Properties
IUPAC Name |
ethyl 2-(trifluoromethylsulfonyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O4S/c1-2-12-4(9)3-13(10,11)5(6,7)8/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWXSAOSIKSMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.